

# Pirolate: A Technical Guide to Its Physicochemical Properties

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## Compound of Interest

Compound Name: *Pirolate*

Cat. No.: *B1678459*

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## Introduction

**Pirolate** (CAS RN: 55149-05-8), also known as CP-32,387, is a tricyclic antihistamine compound.<sup>[1][2]</sup> Although patented as an "antiallergen," it was never commercially marketed, and consequently, there is a scarcity of published literature regarding its biological and pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties of **Pirolate**, compiled from available chemical databases. Due to the limited public data on this specific compound, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters, which are standard in the evaluation of new chemical entities.

## Core Physicochemical Properties of Pirolate

The following table summarizes the key physicochemical properties of **Pirolate**. These values are primarily computationally derived from its chemical structure and sourced from chemical databases.

Property	Value	Source
IUPAC Name	ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate	PubChem[3]
Molecular Formula	C16H15N3O5	PubChem[3]
Molecular Weight	329.31 g/mol	PubChem[3]
Canonical SMILES	<chem>CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1</chem>	PubChem
CAS Number	55149-05-8	PubChem
Computed XLogP3	1.9	PubChem
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	7	PubChem
Rotatable Bond Count	4	PubChem
Solubility	Soluble in DMSO	MedKoo Biosciences, GlpBio
Appearance	Not specified (likely a solid)	-
pKa	Not available	-
Aqueous Solubility	Not available	-

## Experimental Protocols

Detailed experimental protocols for **Pirolate** are not available in the public domain. The following are standardized methodologies for determining key physicochemical properties of a novel compound, applicable to a substance like **Pirolate**.

### Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its determination.

Principle: A solution of the test compound is prepared in one of the two immiscible phases (n-octanol or water). The two phases are mixed until equilibrium is reached, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase.

Materials:

- **Pirolate** (or test compound)
- n-Octanol (reagent grade, pre-saturated with water)
- Purified water (reagent grade, pre-saturated with n-octanol)
- Appropriate buffer solutions if pH control is needed
- Glassware: separatory funnels or centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Preparation of Phases:** Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
- **Preparation of Test Solution:** Accurately weigh the test compound and dissolve it in the pre-saturated aqueous or octanol phase to a known concentration. The concentration should be within the linear range of the analytical method.
- **Partitioning:**

- Add a known volume of the test solution and a known volume of the other phase to a separatory funnel or centrifuge tube.
- Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. The system should be maintained at a constant temperature.
- Phase Separation: After shaking, separate the two phases. Centrifugation is often used to ensure a clean separation and break any emulsions that may have formed.
- Quantification:
  - Carefully sample a precise volume from each phase.
  - Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as:  $P = [\text{Concentration in octanol phase}] / [\text{Concentration in aqueous phase}]$  The result is typically expressed as its base-10 logarithm, LogP.

## Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound.

Principle: An excess amount of the solid compound is added to an aqueous buffer of a specific pH. The mixture is agitated until equilibrium is reached. The solid material is then removed, and the concentration of the dissolved compound in the supernatant is determined.

Materials:

- **Pirolate** (or test compound) in solid form
- Aqueous buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)
- Small glass vials with screw caps

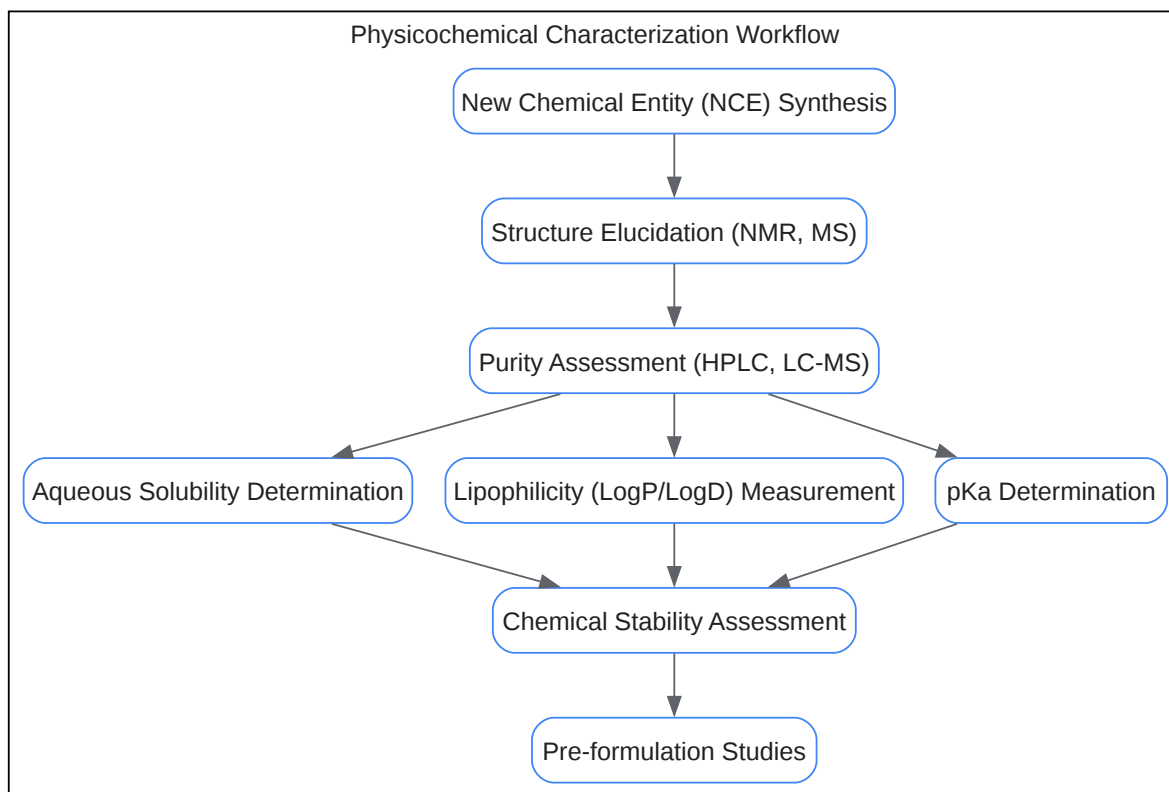
- Orbital shaker or rotator placed in a temperature-controlled incubator
- Filtration or centrifugation system to separate solid from the solution (e.g., syringe filters, centrifuge)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

#### Procedure:

- **Sample Preparation:** Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- **Equilibration:** Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
- **Phase Separation:** After equilibration, remove the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:**
  - Dilute the clear supernatant with an appropriate solvent.
  - Determine the concentration of the dissolved compound using a validated analytical method.
- **Calculation:** The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

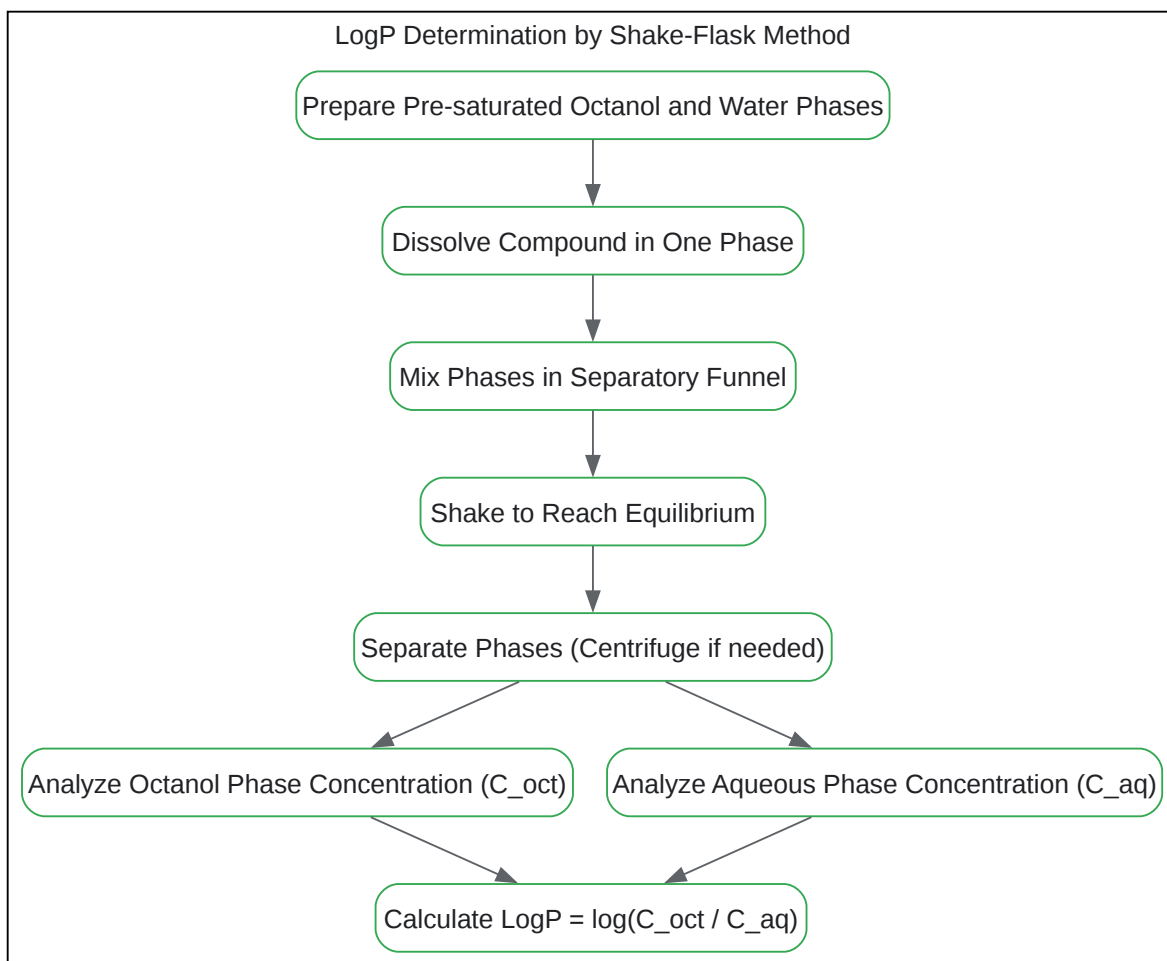
## Visualizations

The following diagrams illustrate logical workflows relevant to the physicochemical characterization of a new chemical entity like **Pirolate**.



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Caption: Workflow for the physicochemical characterization of a new chemical entity.



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Caption: Experimental workflow for LogP determination using the shake-flask method.

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## References

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